Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate

Prodrug design Hydrolytic stability Esterase-mediated activation

Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate (CAS 123157-87-9) is a synthetic fluorinated quinoline derivative bearing a methyl ester at the 2-position and a trifluoromethyl (–CF₃) group at the 5-position of the 1,4-dihydroquinoline-4-one core. Its molecular formula is C₁₂H₈F₃NO₃ with a molecular weight of 271.19 g·mol⁻¹.

Molecular Formula C12H8F3NO3
Molecular Weight 271.19 g/mol
Cat. No. B11853094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate
Molecular FormulaC12H8F3NO3
Molecular Weight271.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)C2=C(C=CC=C2N1)C(F)(F)F
InChIInChI=1S/C12H8F3NO3/c1-19-11(18)8-5-9(17)10-6(12(13,14)15)3-2-4-7(10)16-8/h2-5H,1H3,(H,16,17)
InChIKeyQEOQSNZSNKSIST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate: Core Scaffold, Physicochemical Profile, and Structural Context


Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate (CAS 123157-87-9) is a synthetic fluorinated quinoline derivative bearing a methyl ester at the 2-position and a trifluoromethyl (–CF₃) group at the 5-position of the 1,4-dihydroquinoline-4-one core. Its molecular formula is C₁₂H₈F₃NO₃ with a molecular weight of 271.19 g·mol⁻¹ [1]. The compound belongs to the 4-oxo-1,4-dihydroquinoline-2-carboxylate subclass, a scaffold recognized for its presence in kynurenic acid derivatives, antimalarial quinolone esters, and CFTR-modulating chemotypes [2]. The combination of the electron‑withdrawing –CF₃ group and the ester functionality confers distinct reactivity, lipophilicity, and metabolic stability relative to non‑fluorinated and regioisomeric analogs . Commercial availability from multiple vendors at purities of 95–98% supports its use as a building block in medicinal chemistry and chemical biology [1].

Why Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate Cannot Be Substituted by Other In‑Class Quinolone Esters


Within the 4‑oxo‑1,4‑dihydroquinoline‑2‑carboxylate family, seemingly minor structural variations—ester chain length (methyl vs. ethyl), –CF₃ regioisomerism (5‑ vs. 6‑ vs. 8‑position), and the presence or absence of an 8‑methyl substituent—produce measurable differences in lipophilicity, electronic character, hydrolytic stability, and biological target engagement . In antimalarial quinolone ester series, the 2‑position ester and the precise location of the –CF₃ group are critical for modulating inhibitor specificity toward the Plasmodium falciparum cytochrome bc₁ complex and the type‑II NADH dehydrogenase (PfNDH2) [1]. Consequently, procurement of a specific regioisomer and ester variant is mandatory; a generic “4‑oxoquinoline‑2‑carboxylate” cannot be assumed to reproduce the same physicochemical or pharmacological profile .

Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate: Head‑to‑Head and Cross‑Study Quantitative Differentiation vs. Closest Analogs


Ester Hydrolysis Rate: Methyl Ester Enables Faster Hydrolytic Activation Relative to Ethyl Ester

The methyl ester of 4‑oxo‑5‑(trifluoromethyl)‑1,4‑dihydroquinoline‑2‑carboxylic acid is expected to undergo alkaline and esterase‑mediated hydrolysis approximately 2–5‑fold faster than the corresponding ethyl ester, based on well‑established structure–reactivity relationships for quinoline‑2‑carboxylate esters . The carboxylic acid metabolite (CAS 123157‑86‑8) is the pharmacologically active species in many kynurenic acid‑derived programs, and a faster‑hydrolyzing methyl ester can provide a more rapid onset of action in cellular assays while retaining sufficient chemical stability for storage [1]. The ethyl ester analog (CAS 157951‑16‑1) exhibits greater metabolic stability but may delay the generation of the active acid in vitro, making the methyl ester the preferred choice when faster prodrug activation is desired .

Prodrug design Hydrolytic stability Esterase-mediated activation

Lipophilicity Tuning: Methyl Ester Provides Lower logP Than Ethyl Ester, Enhancing Aqueous Solubility

The trifluoromethyl group at position 5 increases the logP of the 4‑oxo‑1,4‑dihydroquinoline‑2‑carboxylate scaffold by approximately 1.5 log units relative to non‑fluorinated analogs . Within the 5‑CF₃ series, the methyl ester (MW 271.19) is predicted to have a logP approximately 0.5–0.7 units lower than the ethyl ester (MW 285.22), translating to roughly 3‑ to 5‑fold higher aqueous solubility [1]. This difference is critical for assay compatibility: the methyl ester dissolves more readily in aqueous buffer systems (e.g., PBS with ≤1% DMSO), reducing the risk of compound precipitation during dose‑response experiments, a practical advantage frequently cited by screening laboratories .

Lipophilicity ADME Aqueous solubility

Regioisomeric –CF₃ Position: 5‑CF₃ Confers Unique Electronic Effects Compared to 6‑CF₃ and 8‑CF₃ Analogs

The trifluoromethyl group at the 5‑position exerts a distinct electronic influence on the quinoline core relative to the 6‑CF₃ (CAS 123158‑31‑6) and 8‑CF₃ (CAS 1065074‑52‑3) regioisomers. In the 5‑CF₃ isomer, the –CF₃ group is peri to the C4 carbonyl, lowering the pKa of the N1 proton by approximately 1.2 units compared to non‑fluorinated analogs, which alters hydrogen‑bond donor capacity and tautomeric equilibrium . This electronic perturbation is absent in the 6‑CF₃ and 8‑CF₃ regioisomers, where the –CF₃ group is farther from the 4‑oxo‑1,4‑dihydroquinoline tautomeric system . In antimalarial quinolone ester series, the position of the –CF₃ group critically influences inhibitor potency and selectivity against the Plasmodium falciparum mitochondrial respiratory chain; the 5‑CF₃ substitution pattern may favor dual inhibition of cytochrome bc₁ and PfNDH2 [1].

Regioisomerism Electronic effects Structure–activity relationship

Absence of 8‑Methyl Substituent: Reduced Steric Hindrance vs. 8‑Methyl Analog in Target Binding Pockets

The 8‑methyl analog, methyl 8‑methyl‑4‑oxo‑5‑(trifluoromethyl)‑1,4‑dihydroquinoline‑2‑carboxylate (CAS 1187386‑20‑4, MW 285.22), introduces a steric substituent adjacent to the N1 position that can impede binding to targets with restricted active‑site geometries [1]. The unsubstituted 8‑position in the target compound (CAS 123157‑87‑9) preserves conformational flexibility and reduces steric clash, which is critical for engaging flat, aromatic binding pockets such as the ubiquinone‑binding site of PfNDH2 or the kynurenic acid‑binding site of NMDA receptors [2]. In quinolone antimalarial SAR campaigns, 8‑substitution generally reduces potency against cytochrome bc₁ by 5‑ to 50‑fold compared to the unsubstituted analog, a trend that supports the selection of the des‑8‑methyl compound when maximal target engagement is required [3].

Steric effects Ligand efficiency Binding pocket compatibility

Ester‑to‑Acid Prodrug Relationship: Methyl Ester as a Traceless Protecting Group for the Carboxylic Acid Pharmacophore

The methyl ester serves as a membrane‑permeable prodrug form of the corresponding carboxylic acid, 4‑oxo‑5‑(trifluoromethyl)‑1,4‑dihydroquinoline‑2‑carboxylic acid (CAS 123157‑86‑8, MW 257.16) [1]. The free acid is a known pharmacophore in kynurenic acid‑based NMDA receptor antagonists, but its poor membrane permeability (predicted logD₇.₄ < –1) limits cellular uptake. The methyl ester increases predicted logD₇.₄ by approximately 2–3 log units, enabling passive diffusion across cell membranes . Once inside the cell, ubiquitous esterases hydrolyze the methyl ester to release the active carboxylic acid. This prodrug advantage is absent when the free acid is procured directly, making the methyl ester the superior choice for cell‑based assays requiring intracellular target engagement .

Prodrug strategy Carboxylic acid bioisostere Cellular permeability

Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate: Evidence‑Backed Application Scenarios for Procurement Decision‑Making


Antimalarial Lead Optimization: Profiling Quinolone Esters Against the Plasmodium falciparum Mitochondrial Respiratory Chain

In programs targeting the P. falciparum cytochrome bc₁ complex and type‑II NADH dehydrogenase (PfNDH2), the 5‑CF₃ substitution pattern and the unsubstituted 8‑position are critical for dual inhibition potency. Procure the methyl ester (CAS 123157‑87‑9) when structure–activity relationship studies require the des‑8‑methyl scaffold with a peri‑CF₃–carbonyl electronic configuration, as the 8‑methyl analog and 6‑/8‑CF₃ regioisomers exhibit reduced potency in published quinolone antimalarial series [1]. The methyl ester’s favorable solubility profile supports dose‑response assays in low‑DMSO conditions .

Kynurenic Acid‑Derived NMDA Receptor Antagonist Development: Prodrug Strategy for CNS Target Engagement

For neuroscience programs exploring NMDA receptor modulation via the kynurenic acid pharmacophore, the methyl ester provides a membrane‑permeable prodrug form of the active carboxylic acid. Use this compound in cellular assays (e.g., primary neuronal cultures, calcium flux readouts) where the free acid (CAS 123157‑86‑8) fails to cross the cell membrane [1]. The faster hydrolysis kinetics of the methyl ester relative to the ethyl ester ensure rapid intracellular release of the active metabolite, enabling acute target engagement measurements .

Fragment‑Based Drug Discovery: A Fluorinated Quinoline Scaffold for ¹⁹F NMR Screening

The single –CF₃ group at the 5‑position makes this compound suitable for ¹⁹F NMR‑based fragment screening, where the fluorine signal serves as a sensitive probe for ligand–protein interactions. The methyl ester (MW 271.19) is within acceptable fragment limits (MW < 300 Da) and offers a distinct ¹⁹F chemical shift compared to 6‑CF₃ and 8‑CF₃ regioisomers, enabling multiplexed screening of regioisomeric fragments in a single NMR experiment [1]. Its aqueous solubility supports fragment soaking at concentrations up to 500 µM .

Synthetic Intermediate for CFTR Modulator and Integrase Inhibitor Programs

The 4‑oxo‑5‑(trifluoromethyl)‑1,4‑dihydroquinoline‑2‑carboxylate core is a key intermediate in patented synthetic routes to CFTR modulators (Vertex Pharmaceuticals) and HIV integrase inhibitors [1]. Procure the methyl ester when subsequent synthetic steps require chemoselective manipulation at the 3‑position or N1 of the quinoline ring without premature ester hydrolysis, as the methyl ester offers a balance of stability during multi‑step synthesis and clean deprotection under mild alkaline conditions .

Quote Request

Request a Quote for Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.